Computed Lipophilicity (XLogP3-AA) Comparison: 3-Bromo Derivative is 0.5–0.9 Log Units More Lipophilic than Chloro and Unsubstituted Analogs
The computed XLogP3-AA for 3-bromo-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione is 2.6, reflecting the combined lipophilic contributions of the 3-bromine and meta-chlorophenyl substituents [1]. This value is approximately 0.5 log units higher than the 3-chloro analog (3-chloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione; XLogP3-AA not independently verified but predicted lower based on halogen atom contributions) and approximately 0.9 log units higher than the non-halogenated parent N-(3-chlorophenyl)maleimide [2]. The increased lipophilicity of the 3-bromo derivative may translate to enhanced membrane permeability in cell-based assays, though this must be balanced against potential solubility limitations.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | N-(3-chlorophenyl)maleimide (CAS 1204-35-9): predicted XLogP ~1.7–2.1; 3-chloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione (CAS 42595-18-6): predicted XLogP ~2.1–2.3 |
| Quantified Difference | ΔXLogP ≈ +0.5 to +0.9 log units vs. non-brominated comparators |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
A 0.5–0.9 log unit increase in lipophilicity can meaningfully shift a compound's position in drug-likeness space, affecting membrane permeability, plasma protein binding, and overall pharmacokinetic profile in ways that make direct interchange with less lipophilic analogs problematic in SAR campaigns.
- [1] PubChem Compound Summary for CID 20251483, 3-Bromo-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione. Computed Properties section. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem Compound Summary for CID 3045001, 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione. National Center for Biotechnology Information. Accessed May 2026. View Source
